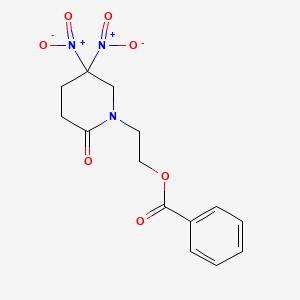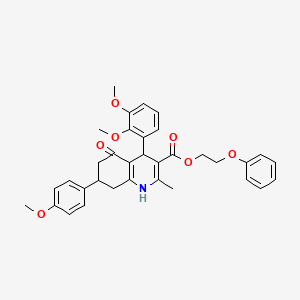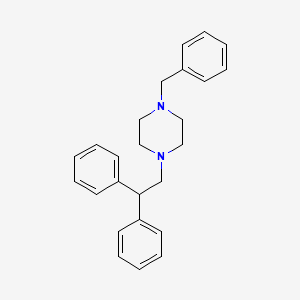![molecular formula C18H16N2O4 B5100570 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5100570.png)
4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid, also known as HPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been shown to inhibit the activity of the protein kinase B (AKT) pathway, leading to apoptosis. In inflammation, 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, leading to a decrease in pro-inflammatory cytokine production.
Biochemical and Physiological Effects
4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is that 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid is not very soluble in water, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
For 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid research include investigating its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid and its potential interactions with other compounds. Finally, the development of more efficient synthesis methods for 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid may facilitate its use in various applications.
Métodos De Síntesis
4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-hydroxyphenol with 3,5-dimethylpyrazole, followed by the reaction with 4-chlorobenzoic acid. The resulting product is then subjected to further purification steps to obtain 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid in its pure form.
Aplicaciones Científicas De Investigación
4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been studied extensively for its potential applications in various fields, such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation studies have also shown that 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid can reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[4-(2-hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-17(24-16-6-4-3-5-15(16)21)12(2)20(19-11)14-9-7-13(8-10-14)18(22)23/h3-10,21H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRIDDGCXRDXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)OC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine oxalate](/img/structure/B5100504.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5100511.png)



![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)

![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-ethylacetamide](/img/structure/B5100560.png)
![1-(2-fluorobenzyl)-6-oxo-N-[2-(3-pyridinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5100566.png)
![N-benzyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5100574.png)
![2-(4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5100586.png)

![N-(2,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5100595.png)
![N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide](/img/structure/B5100601.png)